Fluroxypyr

Descripción general

Descripción

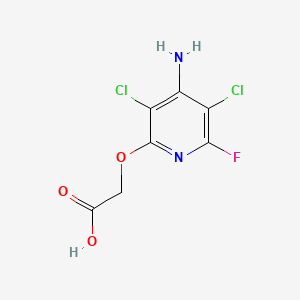

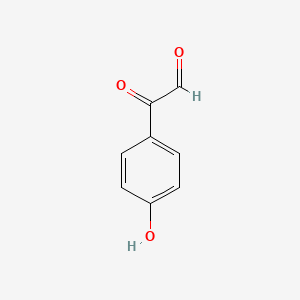

Fluroxypyr is an aminopyridine that is pyridin-4-amine substituted by chloro groups at positions 3 and 5, a fluoro group at position 6, and a carboxymethoxy group at position 2 . It is an herbicide in the class of synthetic auxins and is used to control broadleaf weeds and woody brush .

Synthesis Analysis

Fluroxypyr is synthesized for use on broadleaf plants . A study developed a purification procedure with ion column-solid-phase extraction (IC-SPE) for analysis of fluroxypyr-meptyl and fluroxypyr in wheat samples by liquid chromatography tandem mass spectrometry .Molecular Structure Analysis

Fluroxypyr has a molecular formula of C7H5Cl2FN2O3 and a molecular weight of 255.03 g/mol . The structure of Fluroxypyr can be found in various databases .Chemical Reactions Analysis

Fluroxypyr undergoes multiple metabolic reactions in plants, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation . It also has been analyzed in soil and water .Physical And Chemical Properties Analysis

Fluroxypyr is a white solid with a density of 1.09 g/cm³ at 20°C, a melting point of 232 to 233°C, and a solubility in water of 91 mg/L at 20°C . It has been analyzed using high-performance liquid chromatography (HPLC) based on its chemical and physical properties .Aplicaciones Científicas De Investigación

Herbicide in Agriculture

Fluroxypyr is a heterocyclic herbicide with internal absorption and transmission characteristics . It is widely used to control broad-leaved weeds in wheat, corn, and rice fields due to its low cost and rapid effectiveness .

Impact on Crop Growth

Fluroxypyr can be absorbed by crops and reach the edible parts, potentially inhibiting crop growth, especially the growth of root systems . This is an important area of study to understand the impact of Fluroxypyr on crop health and yield.

Uptake and Translocation in Plants

Research has shown that only a small proportion of Fluroxypyr is translocated upward and accumulated in rice shoots following absorption via roots . The distribution and enrichment ability of Fluroxypyr in rice seedlings were found to be greater in roots than in shoots .

Oxidative Stress Induction

Fluroxypyr accumulation in rice seedlings can evidently inhibit their growth and activate the defense system against oxidative stress . This involves an increase in the activity of antioxidant and detoxifying enzymes .

Metabolism in Plants

Fluroxypyr undergoes multiple metabolic reactions in rice seedlings, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation . Understanding these metabolic pathways can help improve the use of Fluroxypyr and assess its environmental risks.

Environmental Impact

The extensive use of Fluroxypyr in agricultural production has led to serious environmental problems . Fluroxypyr, particularly its hydrolysate, is frequently detected in ecosystems such as soil, lakes, and even groundwater . Research in this area is crucial for developing strategies to mitigate the environmental impact of Fluroxypyr.

Mecanismo De Acción

Target of Action

Fluroxypyr is a synthetic auxin , a class of plant hormones that are essential for plant growth and development . It primarily targets a wide range of broad-leaved weeds .

Mode of Action

Fluroxypyr operates by mimicking the action of natural plant hormones known as auxins . Auxins are found in all plant types and are responsible for regulating the amount, type, and direction of plant growth . When fluroxypyr is absorbed by a weed, it causes an uncontrolled growth response, leading to the weed’s inability to manage its own growth processes .

Biochemical Pathways

Fluroxypyr affects the normal biochemical pathways of the target weeds. It induces oxidative stress in the plants, leading to an increase in the activity of antioxidant and detoxifying enzymes . Multiple metabolic reactions of fluroxypyr were observed in plants, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation .

Pharmacokinetics

Fluroxypyr is characterized by internal absorption and transmission . After absorption via roots, only a small proportion of fluroxypyr is translocated upward and accumulated in plant shoots . The distribution and enrichment ability of fluroxypyr in plants are greater in roots than in shoots .

Result of Action

The accumulation of fluroxypyr in plants evidently inhibits their growth . It activates the defense system against oxidative stress, leading to an increase in the activity of antioxidant and detoxifying enzymes . This results in the weed’s inability to manage its own growth processes, leading to its death .

Action Environment

The action, efficacy, and stability of fluroxypyr can be influenced by environmental factors. For instance, fluroxypyr and its hydrolysate are frequently detected in ecosystems such as soil, lakes, and even groundwater . Residuals in the soil can be absorbed by crops and eventually reach the edible parts of the crops . .

Safety and Hazards

Fluroxypyr may cause skin irritation and eye irritation, and it is suspected of causing cancer . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eye, use personal protective equipment, ensure adequate ventilation, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FN2O3/c8-3-5(11)4(9)7(12-6(3)10)15-1-2(13)14/h1H2,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFQWPUMEMWTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OC1=NC(=C(C(=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034627 | |

| Record name | Fluroxypyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] | |

| Record name | Fluroxypyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Water solubility = 0.091 g/L at 20 °C, In acetone 51.0, methanol 34.6, ethyl acetate 10.6, isopropanol 9.2, dichloromethane 0.1, toluene 0.8, xylene 0.3 (all in g/L, 20 °C), In water at 20 °C, 5700 mg/L (pH 5.0), 7300 mg/L (pH 9.2) | |

| Record name | Fluroxypyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.09 at 24 °C | |

| Record name | Fluroxypyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000094 [mmHg], Vapor pressure = 9.42X10-7 mm Hg at 25 °C, 3.75X10-7 mm Hg at 25 °C | |

| Record name | Fluroxypyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fluroxypyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Fluroxypyr is a pyridine carboxylic acid herbicide, like picloram and clopyralid. While the general mechanism of toxicity of this class of herbicides to plants is reasonably characterized, i.e., mimicking of the auxin plant growth hormone, the mechanism of toxicity to mammals is not as well characterized., Fluroxypyr induces auxin-type responses in susceptible annual and perennial broadleaf weeds (auxin being a type of plant growth hormone). Once absorbed into the plant, it accumulates in growing tissues to higher concentrations than the native auxin does, and degrades more slowly. Plant growth is disrupted by the deregulation of cellular growth process following binding of fluroxypyr to plant cell auxin receptor sites. Fluroxypyr also interferes with the plant's ability to metabolize nitrogen and produce enzymes. When a plant's strict growth regulation is disrupted in this fashion, plant growth becomes disorganized, disrupting key metabolic process and results in plant death., Fluroxypyr is applied as fluroxypyr-meptyl. After predominantly foliar uptake, the ester is hydrolyzed to the parent acid, which is the herbicidally active form, and translocated rapidly to other parts of the plants. Acts by inducing characteristic auxin-type responses, e.g. leaf curling. | |

| Record name | Fluroxypyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Fluroxypyr | |

Color/Form |

White crystalline solid | |

CAS RN |

69377-81-7 | |

| Record name | Fluroxypyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69377-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluroxypyr [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069377817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluroxypyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUROXYPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O40SHO197 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluroxypyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

232 °C, Stable in acidic media. Fluroxypyr is acidic, and reacts with alkalis to form salts. DT50 /half-life/ in water 185 days (pH 9, 20 °C). Stable at temperatures up to melting point. Stable in visible light. | |

| Record name | Fluroxypyr | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does fluroxypyr exert its herbicidal effect?

A: Fluroxypyr, like other synthetic auxin herbicides, mimics the natural plant hormone indole-3-acetic acid (IAA). [, , , ] This disrupts normal plant growth by interfering with auxin signaling pathways, leading to uncontrolled cell division and elongation, ultimately causing plant death. [, , , ]

Q2: What are the visible symptoms of fluroxypyr exposure in plants?

A: Common symptoms include leaf epinasty (downward bending of leaves), stem elongation, stem twisting, and swelling of stems and petioles. [, ] These symptoms often appear rapidly after application, indicating a fast uptake and translocation of fluroxypyr within the plant. [, ]

Q3: Does fluroxypyr affect both root and shoot growth?

A: Yes, fluroxypyr impacts both root and shoot growth. Research shows a decrease in shoot dry weight, shoot length, and root dry weight with increasing fluroxypyr doses. [] In susceptible species, fluroxypyr is rapidly absorbed by foliage and translocated to other plant parts, including roots, affecting overall growth and development. [, ]

Q4: What is the chemical structure and properties of fluroxypyr?

A: Fluroxypyr is a pyridine carboxylic acid derivative with the chemical name 4-amino-3,5-dichloro-6-fluoro-2-pyridyloxyacetic acid. [, ] It's typically formulated as an ester for enhanced uptake, which rapidly hydrolyzes to the active acid form within the plant. [, ]

Q5: Is fluroxypyr stable under various environmental conditions?

A: Fluroxypyr's stability varies with environmental factors. In sterile water, photolysis is negligible, while in natural water bodies, it degrades with half-lives of 0.102-0.705 hours under UV light and 5.34-7.14 days under sunlight. [] Soil pH and moisture content significantly influence its degradation rate, with faster degradation observed in moist, alkaline soils. [, , ]

Q6: How is fluroxypyr formulated for different applications?

A: Fluroxypyr is commercially available in various formulations, including wettable powders, water dispersible granules, emulsifiable concentrates, and suspension concentrates. [, ] Ester formulations enhance foliar uptake, while acid formulations are often used for soil applications. [, , ]

Q7: How do structural modifications of fluroxypyr affect its herbicidal activity?

A: Research suggests that modifications to the pyridine ring and side chain can alter fluroxypyr's activity. For example, replacing the fluorine atom with chlorine reduces activity. [] The length and branching of the ester side chain also influence its uptake and overall efficacy. [, ]

Q8: What strategies are employed to improve fluroxypyr formulation stability?

A: Formulations like wettable powders, water dispersible granules, and suspension concentrates aim to enhance stability and dispersibility in water. [, ] The use of surfactants and adjuvants can further improve herbicide performance and uptake by the target weeds. []

Q9: What analytical methods are used to detect and quantify fluroxypyr?

A: Common analytical methods include gas chromatography (GC) with electron capture detector (ECD), high-performance liquid chromatography (HPLC) with UV detection, and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). [, , , ] These techniques allow for sensitive and selective determination of fluroxypyr residues in various matrices, including water, soil, and plant tissues. [, , , , , ]

Q10: How does fluroxypyr degrade in the environment?

A: Fluroxypyr undergoes both biotic and abiotic degradation in the environment. In soil, microbial activity is the primary degradation pathway, with half-lives ranging from 28 to 78 days. [] In water, photolysis and microbial metabolism contribute to its degradation. [, , ]

Q11: What are the major degradation products of fluroxypyr?

A: The main metabolites of fluroxypyr are fluroxypyr-methoxypyridine (F-MP) and fluroxypyr-pyridinol (F-P). [, ] F-P degrades rapidly, while F-MP persists longer in the soil. [] Other degradation products identified include 4-amino-3, 5-dichloro-6-fluorop-yridin-2-ol and 4-amino-3, 5-dichloro-6-hydroxy-2-pyridyloxyacetic acid. []

Q12: Does fluroxypyr pose environmental risks?

A: Fluroxypyr has been detected in groundwater beneath railway tracks treated with the herbicide, exceeding the EU limit for pesticides in drinking water. [] The persistent nature of F-MP may also be of concern with repeated fluroxypyr applications. [] Therefore, its use in non-agricultural settings requires careful assessment of potential environmental impacts. [, ]

Q13: Has resistance to fluroxypyr been reported in weeds?

A: Yes, fluroxypyr resistance has been documented in several weed species, including kochia (Bassia scoparia). [, , , , ] This resistance is often cross-resistant to other synthetic auxin herbicides like dicamba. [, , , , ]

Q14: What are the mechanisms of resistance to fluroxypyr?

A: Resistance mechanisms can involve both target-site and non-target-site mechanisms. Target-site resistance can arise from mutations in auxin receptor genes, while non-target-site resistance may involve enhanced metabolic detoxification through increased activity of enzymes like glutathione S-transferases (GSTs), UDP-glucosyl transferase (GT), and ATP binding cassette transporters (ABC transporters). [, , , ]

Q15: What are the implications of fluroxypyr resistance for weed management?

A: The development of resistance poses significant challenges for weed management, reducing the efficacy of fluroxypyr and other synthetic auxin herbicides. [, , , , ] This necessitates the implementation of integrated weed management strategies, including herbicide rotation, cultural practices, and the use of alternative herbicides with different modes of action. [, , , , , ]

Q16: Are there alternative herbicides for controlling weeds susceptible to fluroxypyr?

A: Yes, several alternative herbicides are available, depending on the target weed species and the cropping system. Examples include other synthetic auxin herbicides like dicamba, picloram, triclopyr, and clopyralid, as well as herbicides with different modes of action like glyphosate, atrazine, chlorsulfuron, and clethodim. [, , , , ]

Q17: How do these alternatives compare to fluroxypyr in terms of efficacy and environmental impact?

A: Each alternative herbicide has its own efficacy and environmental profile. Some alternatives may offer better control of specific weed species, while others might have different persistence and degradation characteristics in the environment. [, , , , , , , , ] A careful evaluation of efficacy, environmental impact, and potential resistance risks is necessary when selecting an appropriate herbicide. [, , , , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B1673405.png)

![N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide](/img/structure/B1673406.png)

![N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine](/img/structure/B1673407.png)

![7-[(3-Ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B1673410.png)

![1-Phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1h-indol-2-one](/img/structure/B1673417.png)

![(E)-4-[(2-methoxycarbonyl-5-thiophen-2-ylthiophen-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1673419.png)

![[(1S,4S,5S)-4-[2,6-Dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B1673421.png)